1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone
Description
1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone is a structurally complex compound featuring a phenyl-piperazino-carbonyl core linked to a pyrrolidinone moiety. Its key structural attributes include:
- 4-Chlorophenyl-substituted piperazine: The piperazine ring is functionalized at the 4-position with a chlorophenyl group, a common pharmacophore in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Pyrrolidinone moiety: The 2-pyrrolidinone ring, a five-membered lactam, contributes to solubility and metabolic stability compared to non-cyclic analogs .
Properties
IUPAC Name |
1-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-17-5-9-18(10-6-17)23-12-14-24(15-13-23)21(27)16-3-7-19(8-4-16)25-11-1-2-20(25)26/h3-10H,1-2,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSWELYYKGZJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to other phenylpiperazine compounds, which are known to interact with various protein kinases such as the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta.
Mode of Action
Based on its structural similarity to other phenylpiperazines, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Given its potential targets, it may influence pathways related to cellular signaling, glucose homeostasis, and wnt signaling.
Biological Activity
The compound 1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone (C21H22ClN3O2) is a pyrrolidinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by a pyrrolidinone ring substituted with a piperazine moiety and a chlorophenyl group. Its molecular formula is C21H22ClN3O2, and it has a molecular weight of approximately 373.87 g/mol.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Receptor Binding : The piperazine moiety may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as serotonin and dopamine receptors.
- Enzyme Inhibition : The carbonyl group may serve as a site for enzyme interactions, potentially inhibiting key enzymes involved in metabolic pathways.
- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidinone can exert neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
Antiepileptic Activity
A study on analogs of pyrrolidinones revealed significant antiepileptic activity, suggesting that similar compounds could be effective in treating seizure disorders. The mechanism was linked to their ability to bind to specific sites in the brain responsible for seizure activity modulation .
Analgesic Properties
Preliminary data indicate potential analgesic properties for this compound class, which may be attributed to their interaction with pain pathways in the CNS. This effect warrants further investigation into their use as pain management agents.
Case Studies
- Antiepileptic Efficacy : A clinical trial involving a related compound demonstrated that it was approximately ten times more potent than traditional antiepileptic drugs in animal models. This suggests that this compound may have similar or enhanced efficacy .
- Neuroprotection in Models of Neurodegeneration : In vitro studies have shown that pyrrolidinone derivatives can protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential role in neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting potential anti-cancer properties. The compound's IC50 values were determined through MTT assays, indicating effective concentrations for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of this compound. Preliminary results indicate favorable bioavailability and a promising safety profile, with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine-Containing Compounds
Key Observations:
The absence of a pyridine ring (as in UDO) may reduce off-target interactions with heme-containing enzymes .
Heterocyclic Moieties: The pyrrolidinone lactam in the target compound likely improves metabolic stability over the azo-linked pyrrolidinyl group in 3AP chalcone, which may be prone to reductive cleavage . Thiophene in Compound 21 introduces sulfur-based π-stacking interactions, absent in the target’s purely carbocyclic system.
Functional Analogues with Antimicrobial Potential
Table 2: Comparison with Quinolone and Chalcone Derivatives
Key Findings:
- Fluorine Substitution: Unlike fluoroquinolones , the target lacks fluorine, which is critical for DNA gyrase inhibition. This suggests divergent mechanisms of action.
- Chalcone vs. Pyrrolidinone: The chalcone’s α,β-unsaturated ketone (3AP) enables redox-mediated antimicrobial activity, whereas the target’s pyrrolidinone may act via enzyme inhibition or receptor modulation .
Pharmacokinetic Considerations
- Lipophilicity : The 4-chlorophenyl group in the target compound likely confers moderate lipophilicity (clogP ~3.5 estimated), lower than UDO’s trifluoromethyl group (clogP ~4.2) . This may improve aqueous solubility.
- Metabolic Stability: The lactam in pyrrolidinone resists hydrolysis compared to ester or azo linkages in analogs like 3AP .
Q & A
Q. What are the key synthetic routes for 1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions involving piperazine and pyrrolidinone derivatives. A common approach involves reacting 1-chloro-4-(4-chlorophenyl)phthalazine with amide derivatives in dimethylformamide (DMF) under heating (6 hours at 80–100°C), followed by filtration, washing with ethanol, and drying . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control to minimize side reactions, and purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to enhance yield (>55%) and purity (>97%) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Safety measures include wearing gloves and goggles to prevent skin/eye contact (S24/25) . Storage should be in airtight containers at –20°C to prevent degradation, with handling in fume hoods to avoid inhalation. Emergency response protocols for spills (e.g., P301-P390) involve neutralization with inert absorbents and disposal via certified waste management systems .
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer: X-ray crystallography is definitive for resolving crystal structures (e.g., piperazine derivatives in ) . Complementary methods include nuclear magnetic resonance (NMR) for proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₀H₁₀ClNO, MW 195.646) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperazine-pyrrolidinone scaffold in VEGFR-2 inhibition?
Methodological Answer: SAR studies should systematically modify substituents on the piperazine (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl) and pyrrolidinone moieties, then evaluate inhibitory activity via kinase assays. For example, replace the phthalazine core in with pyrrolidinone and test IC₅₀ against VEGFR-2 . Computational docking (e.g., AutoDock Vina) can predict binding interactions, prioritizing analogs with enhanced hydrogen bonding to the kinase domain .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions in IC₅₀ values (e.g., varying cell-line sensitivities) require standardized assay protocols. For instance, use identical cell lines (e.g., Hep G2 vs. MCF-7) and normalize data to positive controls like sorafenib . Statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify outliers, while meta-analyses across studies (e.g., vs. 18) assess variability due to substituent effects .
Q. What strategies improve selectivity for dopamine D3 receptors over off-target GPCRs?
Methodological Answer: Functionalized diamino-butylbenzamide analogs () can be modified by introducing bulky groups (e.g., pyridinyl) to sterically block off-target binding . Radioligand displacement assays (e.g., [³H]spiperone for D2/D3) quantify selectivity ratios. Molecular dynamics simulations further refine interactions with D3-specific residues (e.g., transmembrane helix 2) .
Q. How can synthetic byproducts be minimized during piperazine coupling reactions?
Methodological Answer: Byproduct formation (e.g., dimerization) is reduced by using anhydrous DMF, stoichiometric control of reactants (1:1.05 molar ratio), and slow addition of coupling agents (e.g., EDC/HOBt). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
